![molecular formula C16H24ClN3O B2670476 N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1023515-09-4](/img/structure/B2670476.png)
N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
- Antibacterial and Antifungal Activities : Researchers have investigated the antibacterial and antifungal properties of MFCD03410347. While its activity is considered moderately active, further optimization could lead to novel antimicrobial agents .
- Anticancer Potential : The compound’s structure and flexibility make it an interesting candidate for anticancer drug development. Scientists explore its interactions with macromolecules and evaluate its cytotoxic effects .
- Intermediate for Novel Compounds : MFCD03410347 serves as a building block in the synthesis of diverse organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its easy modificability and favorable physicochemical properties make it valuable in synthetic strategies.
- tert-Butanesulfinamide Derivatives : Although not directly related to MFCD03410347, enantiopure tert-butanesulfinamide derivatives have been widely explored. These reagents assist in diastereoselective conversions, cleavage, and recyclability after reactions . Researchers may find synergies between these sulfinamides and MFCD03410347.
- Indiacen A and Indiacen B : MFCD03410347, specifically tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have diverse pharmacological activities.
- Interaction with Macromolecules : Due to its flexible piperazine ring and polar nitrogen atoms, MFCD03410347 can interact favorably with biological macromolecules. Researchers explore its pharmacophore properties for drug design .
Medicinal Chemistry and Drug Development
Organic Synthesis and Building Blocks
Chiral Sulfinamide Reagents
Natural Product Precursor
Pharmacophore Exploration
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12-5-6-13(17)11-14(12)19-7-9-20(10-8-19)15(21)18-16(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZFNLQHVQYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.